Welcome to the BenchChem Online Store!
molecular formula C11H22BrNO2 B8618839 Carbethoxymethylethylpiperidinium bromide CAS No. 63887-36-5

Carbethoxymethylethylpiperidinium bromide

Cat. No. B8618839
M. Wt: 280.20 g/mol
InChI Key: HEHQYSFPFSKIBS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08519125B2

Procedure details

To a solution of 1-ethylpiperidine (2.5 g, 22.1 mmol) in dichloromethane (4 mL) was added ethylbromoacetate (3.7 g, 22.1 mmol) via a syringe. The mixture was stirred at room temperature overnight. The resulting white precipitate was washed with hexane and ethylacetate to give 6.1 g, 98.6% yield of the product as a white solid. Positive mode ESI/MS: m/z=200.4 (M+, minus Br); confirmed by 1H NMR.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
98.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:2].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Br:14])[CH3:10]>ClCCl>[Br-:14].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][N+:3]1([CH2:1][CH3:2])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)N1CCCCC1
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting white precipitate was washed with hexane and ethylacetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Br-].C(C)OC(C[N+]1(CCCCC1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.